molecular formula C14H13NO B12647206 Fluoren-2-amine, 3-methoxy- CAS No. 6893-23-8

Fluoren-2-amine, 3-methoxy-

Cat. No.: B12647206
CAS No.: 6893-23-8
M. Wt: 211.26 g/mol
InChI Key: AQTUKLQQBIWMIE-UHFFFAOYSA-N
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Description

Fluoren-2-amine, 3-methoxy- is a fluorene derivative featuring an amine group at position 2 and a methoxy (-OCH₃) substituent at position 2. Fluorene-based amines are critical in materials science and pharmaceuticals due to their aromaticity, rigidity, and tunable electronic properties. The methoxy group enhances electron density via resonance effects, influencing reactivity and applications such as organic light-emitting diodes (OLEDs) or agrochemical intermediates.

Properties

CAS No.

6893-23-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-methoxy-9H-fluoren-2-amine

InChI

InChI=1S/C14H13NO/c1-16-14-8-12-10(7-13(14)15)6-9-4-2-3-5-11(9)12/h2-5,7-8H,6,15H2,1H3

InChI Key

AQTUKLQQBIWMIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC3=CC=CC=C3C2=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-2-amine, 3-methoxy- typically involves the introduction of the amine and methoxy groups onto the fluorene backbone. One common method is the nucleophilic substitution reaction where a suitable fluorene derivative is reacted with an amine source under basic conditions. For example, 2-bromo-3-methoxyfluorene can be treated with ammonia or an amine in the presence of a base like sodium hydroxide to yield Fluoren-2-amine, 3-methoxy-.

Industrial Production Methods

Industrial production of Fluoren-2-amine, 3-methoxy- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

Palladium-mediated coupling dominates the reactivity of fluoren-2-amine derivatives, enabling functionalization via C–C or C–N bond formation.

Reaction Type Catalyst Base Solvent Temperature Time Yield Key Steps
Buchwald–Hartwig Amination Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0)NaO⁻t-BuToluene100–110°C20h86%Aryl bromide + amine → coupling via palladium(0) intermediates
Suzuki Coupling Pd(OAc)₂, DPEphosBu₃NDMF160°C16h78–90%Alkyne + aryl halide → cyclization to form benzo[a]fluorenes
Cross-Coupling Pd(PPh₃)₄K₂CO₃Toluene95°C24h79%Aryl halide + amine → diarylamine derivatives

Nucleophilic Substitution

The methoxy group at position 3 directs substitution reactions due to its electron-donating nature.

Reaction Type Reagent Conditions Yield Product
Alkoxylation Ethyl iodide, K₂CO₃ACN, 40°C, 5h71%2-Ethoxyfluorene
Amination Hydrazine, paraformaldehydeNaBH₃CN, CH₃OH80%Dimethylamino derivatives

Alkylation/Alkenylation

Manganese-catalyzed transformations enable direct C–H functionalization.

Reaction Type Catalyst Base Solvent Temperature Time Yield Key Steps
Alkylation Mn-catalystt-BuOKToluene130°C24–48h42–63%Fluorene + alcohol → alkylated products
Alkenylation Mn-catalystt-BuOKToluene110°C2h80%Fluorene + alkenyl alcohol → alkenylated derivatives

Oxidation/Reduction

Reductive methylation and nitro reduction are critical for functional group interconversion.

Reaction Type Reagent Conditions Yield Product
Reductive Methylation Paraformaldehyde, NaBH₃CNCH₃OH, reflux80%N,N-Dimethylamino derivatives
Nitro Reduction Hydrazine, H₂OReflux, 5–6hN/AAmino derivatives (analogous to fluorenamine)

Key Structural Influences

  • Methoxy Group : Enhances electron density at position 3, directing electrophilic substitution and stabilizing intermediates.

  • Amine Reactivity : Participates in coupling reactions and nucleophilic attacks, enabling diverse functionalization.

Mechanism of Action

The mechanism of action of Fluoren-2-amine, 3-methoxy- in biological systems involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Fluoren-2-amine, 3-methoxy- with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Fluoren-2-amine, 3-methoxy-* C₁₃H₁₁NO -NH₂ (C2), -OCH₃ (C3) ~193.24 (calculated) Hypothetical: OLEDs, drug intermediates -
N,N-bis(4-methylphenyl)fluoren-2-amine C₂₉H₂₇N -N(C₆H₄CH₃)₂ (C2) 389.53 m.p. 200–205°C; OLEDs, solvent additives
7-Chloro-9H-fluoren-2-amine C₁₃H₁₀ClN -NH₂ (C2), -Cl (C7) 215.68 Pharmaceutical synthesis
N,N-Dimethyl-9H-fluoren-2-amine C₁₅H₁₅N -N(CH₃)₂ (C2) 209.29 Electron donor in charge transport
9-Methoxy-N-methyl-11-phenyl-5-(p-tolyl)-11H-benzo[a]fluoren-2-amine C₃₄H₃₀N₂O -OCH₃ (C9), -NHCH₃ (C2) ~482.62 NMR data available; synthetic intermediate

*Note: Data for Fluoren-2-amine, 3-methoxy- inferred from analogs.

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Enhance electron density, improving charge transport in OLEDs . Methoxy groups offer moderate resonance donation compared to stronger electron donation from dimethylamino groups.
  • Positional Isomerism : Methoxy at C3 (target compound) vs. C9 (’s 2f) alters conjugation pathways and steric interactions, affecting solubility and reactivity.

Physicochemical Properties

  • Melting Points: N,N-bis(4-methylphenyl)fluoren-2-amine: 200–205°C . Methoxy-substituted compounds (e.g., 2f in ): Often oily or low-melting solids, suggesting Fluoren-2-amine, 3-methoxy- may exhibit similar behavior .
  • Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., dichloromethane, THF) compared to nonpolar halogenated analogs. N,N-bis(4-methylphenyl)fluoren-2-amine is sparingly soluble, indicating steric hindrance from bulky substituents .

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